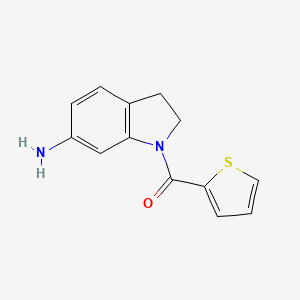

1-(2-Thienylcarbonyl)indolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-(2-Thienylcarbonyl)indolin-6-amine typically involves the reaction of indole derivatives with thienylcarbonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Thienylcarbonyl)indolin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Thienylcarbonyl)indolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Thienylcarbonyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Thienylcarbonyl)indolin-6-amine can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

1-(2-Thienylcarbonyl)indolin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting various studies and findings that elucidate its mechanisms of action, efficacy against different pathogens, and cytotoxic profiles.

Chemical Structure and Properties

This compound features a unique structure that combines an indole moiety with a thienylcarbonyl group. Its molecular formula is C13H12N2OS, and it has been synthesized through reactions involving indole derivatives and thienylcarbonyl chloride under controlled conditions.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies have shown its effectiveness against various viral strains, although specific mechanisms remain to be fully elucidated. The compound likely interferes with viral replication by modulating host cell pathways or directly inhibiting viral enzymes.

Anticancer Activity

Several studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a study reported that the compound displayed significant cytotoxicity against HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma) cell lines. The half-maximal inhibitory concentration (CC₅₀) values were found to vary across different cell lines, indicating selective toxicity:

| Cell Line | CC₅₀ (μM) |

|---|---|

| HeLa | >100 |

| HepG2 | 8.25 |

| MCF-7 | 35.1 |

This suggests that while the compound is less toxic to HeLa cells, it exhibits potent activity against liver and breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses activity against both Gram-positive bacteria and mycobacterial strains. Notably, it has shown effectiveness comparable to clinically used antibiotics like ampicillin and isoniazid in certain assays .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This may include binding to receptors or enzymes that play critical roles in cellular signaling pathways related to cancer proliferation or pathogen resistance.

Case Studies and Research Findings

- Anticancer Efficacy : A study focused on the structure-activity relationship of various indole derivatives, including this compound, demonstrated that modifications in the chemical structure significantly influenced anticancer activity. The study highlighted the importance of specific functional groups in enhancing cytotoxicity against cancer cells .

- Antimicrobial Testing : In another investigation, the compound was tested against Mycobacterium tuberculosis using a tetrazolium microplate assay. Results indicated moderate activity with minimum inhibitory concentrations (MICs) suggesting potential for development as an anti-tuberculosis agent .

Properties

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMOKAHTZAFWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.